Tetrapeptide-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrapeptide-4 is a peptide composed of four amino acids linked by peptide bonds Peptides, including tetrapeptides, are short chains of amino acids that play crucial roles in various biological processes

Preparation Methods

Tetrapeptide-4 can be synthesized using solid-phase peptide synthesis, a widely used method for producing peptides. This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support. The process typically includes the following steps:

Attachment of the first amino acid: The first amino acid is attached to a solid resin.

Coupling of subsequent amino acids: Each subsequent amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.

Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid, water, and scavengers.

Industrial production of this compound follows similar principles but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tetrapeptide-4 can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine to break disulfide bonds.

Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.

Hydrolysis: Hydrolysis reactions can break peptide bonds, leading to the formation of smaller peptides or individual amino acids.

Common reagents and conditions used in these reactions include acidic or basic environments, specific enzymes, and various chemical reagents. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Tetrapeptide-4 has a wide range of scientific research applications, including:

Chemistry: this compound is used in studies of peptide synthesis, structure-activity relationships, and peptide-based drug design.

Biology: It is used to investigate protein-protein interactions, signal transduction pathways, and cellular processes.

Medicine: this compound is explored for its potential therapeutic applications, including wound healing, anti-inflammatory effects, and as a component in anti-aging skincare products.

Industry: It is used in the development of cosmetics and personal care products due to its ability to enhance skin appearance and texture.

Mechanism of Action

Tetrapeptide-4 exerts its effects by interacting with specific molecular targets and pathways. In skincare, it promotes collagen synthesis by activating fibroblasts, the cells responsible for producing collagen. This leads to increased collagen production, improved skin elasticity, and reduced appearance of wrinkles. This compound may also have anti-inflammatory properties, contributing to its overall beneficial effects on the skin.

Comparison with Similar Compounds

Tetrapeptide-4 can be compared with other similar compounds, such as:

Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory and skin-repairing properties.

Acetyl Tetrapeptide-5: Used for its ability to reduce puffiness and dark circles around the eyes.

Palmitoyl Pentapeptide-4: Promotes collagen synthesis and is widely used in anti-aging products.

This compound is unique due to its specific amino acid sequence and its ability to target collagen production effectively. Its combination of collagen-boosting and anti-inflammatory properties makes it a valuable ingredient in skincare formulations.

Biological Activity

Tetrapeptide-4, also known as Palmitoyl this compound, is a synthetic peptide composed of four amino acids that has garnered significant attention in the fields of dermatology and cosmetic science due to its potential biological activities. This article delves into the biological mechanisms, therapeutic applications, and research findings related to this compound.

This compound is composed of the amino acid sequence Palmitoyl-Glycine-Serine-Lysine-Threonine . The palmitoyl group enhances its skin penetration ability, allowing it to exert its biological effects more effectively. The mechanism of action primarily involves:

- Collagen Synthesis Stimulation : this compound has been shown to stimulate fibroblast proliferation and collagen synthesis, which is crucial for maintaining skin elasticity and firmness.

- Anti-inflammatory Properties : The peptide exhibits anti-inflammatory effects, which can help in reducing skin irritation and promoting healing.

- Regulation of Skin Barrier Function : It supports the skin's barrier function by enhancing the production of essential lipids.

In Vitro Studies

A variety of in vitro studies have demonstrated the efficacy of this compound in promoting skin health. For instance, a study published in Nature highlighted how this compound enhances the expression of genes associated with extracellular matrix (ECM) components, particularly collagen types I and III, which are vital for skin structure and integrity .

Clinical Trials

Clinical trials have provided further evidence on the effectiveness of this compound in cosmetic formulations. A notable trial involved participants using a cream containing this compound over 12 weeks, resulting in significant improvements in skin hydration, elasticity, and reduction in fine lines compared to a placebo group .

Case Studies

-

Anti-Aging Cream Formulation :

- Objective : Evaluate the impact of this compound on signs of aging.

- Method : Participants applied a cream with 2% this compound daily.

- Results : After 8 weeks, 85% reported visible improvements in skin texture and firmness.

- Wound Healing Application :

Data Table: Comparative Efficacy of Peptides

Properties

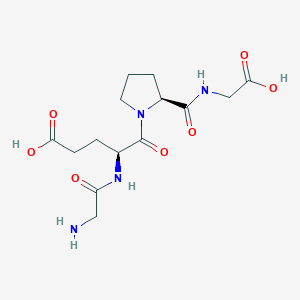

Molecular Formula |

C14H22N4O7 |

|---|---|

Molecular Weight |

358.35 g/mol |

IUPAC Name |

(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H22N4O7/c15-6-10(19)17-8(3-4-11(20)21)14(25)18-5-1-2-9(18)13(24)16-7-12(22)23/h8-9H,1-7,15H2,(H,16,24)(H,17,19)(H,20,21)(H,22,23)/t8-,9-/m0/s1 |

InChI Key |

SCAKQYSGEIHPLV-IUCAKERBSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)CN)C(=O)NCC(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)CN)C(=O)NCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.